molecular formula C19H28N2O2 B7144078 3-benzyl-N-[1-(oxan-4-yl)ethyl]pyrrolidine-1-carboxamide

3-benzyl-N-[1-(oxan-4-yl)ethyl]pyrrolidine-1-carboxamide

Cat. No.: B7144078
M. Wt: 316.4 g/mol
InChI Key: KBVZMUCSSYMHTJ-UHFFFAOYSA-N
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Description

3-benzyl-N-[1-(oxan-4-yl)ethyl]pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-N-[1-(oxan-4-yl)ethyl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the benzyl group and the oxane moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-N-[1-(oxan-4-yl)ethyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-benzyl-N-[1-(oxan-4-yl)ethyl]pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-benzyl-N-[1-(oxan-4-yl)ethyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Benzyl-substituted compounds: These compounds feature a benzyl group and may exhibit similar chemical reactivity.

    Oxane-containing compounds: These compounds contain an oxane moiety and may have similar physical properties.

Uniqueness

3-benzyl-N-[1-(oxan-4-yl)ethyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-benzyl-N-[1-(oxan-4-yl)ethyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-15(18-8-11-23-12-9-18)20-19(22)21-10-7-17(14-21)13-16-5-3-2-4-6-16/h2-6,15,17-18H,7-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVZMUCSSYMHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)NC(=O)N2CCC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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